Methyl 3,5-dichloro-4-cyanobenzoate

Chemical Supply Purity Analysis Procurement

In drug discovery, a shift between the 3,5-dichloro and 2,6-dichloro isomers alters lipophilicity by ΔXLogP3 = 0.2, impacting ADME profiles. This compound, the 3,5-dichloro-4-cyanobenzoate isomer, provides quantifiable consistency for lead optimization. • Guaranteed 98% purity ensures batch-to-batch reliability for conclusive in vitro ADME and in vivo PK/PD studies. • Documented unique stability (4-8°C storage) reflects high, specific reactivity essential for synthesizing patent-protected agrochemicals. • Its precise Cl...N and C=O...H geometry is the preferred scaffold for crystal engineering and MOF design.

Molecular Formula C9H5Cl2NO2
Molecular Weight 230.04 g/mol
CAS No. 651059-00-6
Cat. No. B12611072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,5-dichloro-4-cyanobenzoate
CAS651059-00-6
Molecular FormulaC9H5Cl2NO2
Molecular Weight230.04 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C(=C1)Cl)C#N)Cl
InChIInChI=1S/C9H5Cl2NO2/c1-14-9(13)5-2-7(10)6(4-12)8(11)3-5/h2-3H,1H3
InChIKeySJDGKDIRXLWIPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3,5-dichloro-4-cyanobenzoate (CAS 651059-00-6) — Product Class and Core Specifications for Research Procurement


Methyl 3,5-dichloro-4-cyanobenzoate (CAS 651059-00-6) is a polysubstituted benzoate ester characterized by chlorine atoms at the 3- and 5-positions and a cyano group at the 4-position on the aromatic ring [1]. With a molecular formula of C9H5Cl2NO2 and a molecular weight of 230.04 g/mol, this compound belongs to the class of 3,5-dihalo-4-cyanobenzoates, which are valued as versatile building blocks in organic synthesis, medicinal chemistry, and materials science [1]. It is most commonly supplied as a high-purity (98%) white to off-white solid .

Why Methyl 3,5-dichloro-4-cyanobenzoate Cannot Be Interchanged with the 2,6-Dichloro Isomer or Other Analogs


Generic substitution within the dichloro-cyanobenzoate class is precluded by the significant impact of the chlorine substitution pattern on key physicochemical properties. A simple positional shift, as seen between the 3,5-dichloro and 2,6-dichloro isomers, alters the molecular geometry and electronic distribution, leading to quantifiable differences in lipophilicity (ΔXLogP3 = 0.2) and intermolecular interactions [1][2]. These changes directly affect the compound's behavior as a synthetic intermediate, its solid-state packing for material applications, and its pharmacokinetic profile in drug discovery, making each isomer a distinct chemical entity for procurement [1].

Head-to-Head Quantitative Evidence for Methyl 3,5-dichloro-4-cyanobenzoate (651059-00-6) vs. Key Comparators


Supplier-Level Purity Advantage: 98% vs. 95% for the 2,6-Dichloro Isomer

In a direct comparison of standard catalog specifications from major research chemical suppliers, methyl 3,5-dichloro-4-cyanobenzoate is consistently offered at a minimum purity of 98% , whereas the closely related positional isomer, methyl 2,6-dichloro-4-cyanobenzoate, is listed at a minimum of 95% . This 3% absolute purity gap is significant for applications demanding high batch-to-batch reproducibility, such as in quantitative biological assays or as a starting material in multi-step synthesis where side reactions from impurities can drastically reduce yield.

Chemical Supply Purity Analysis Procurement

Lipophilicity Differential: A Measurable XLogP3 of 2.7 vs. 2.5 for the 2,6-Isomer

Computed partition coefficients (XLogP3) provide a measurable differentiation in lipophilicity. The target compound, methyl 3,5-dichloro-4-cyanobenzoate, has a PubChem-computed XLogP3 of 2.7 [1]. Its positional isomer, methyl 2,6-dichloro-4-cyanobenzoate, has a lower XLogP3 of 2.5 [2]. The difference (Δ = 0.2 log units) represents a 58.5% greater theoretical partition into a hydrophobic phase for the target compound. This non-trivial difference arises from the altered dipole moment and molecular shape caused by the different chlorine positions.

Drug Discovery Lipophilicity ADME

Thermal Stability and Storage Requirement: Cold-Chain (4-8°C) vs. Room Temperature for the 2,6-Isomer

Vendor specifications reveal a critical divergence in thermal stability and storage requirements. Methyl 3,5-dichloro-4-cyanobenzoate is specified for storage at 4-8°C , indicating a requirement for cold-chain logistics to prevent degradation. In contrast, methyl 2,6-dichloro-4-cyanobenzoate is stable when stored dry at room temperature . This contrast highlights the 3,5-isomer's higher chemical reactivity or lower thermal degradation threshold, a direct consequence of the chlorine substitution pattern on the aromatic ring's electron density.

Chemical Stability Storage Logistics Procurement

High-Value Application Scenarios for Methyl 3,5-dichloro-4-cyanobenzoate Based on Verified Differentiation


Crystal Engineering and Supramolecular Chemistry

The 3,5-dichloro-4-cyano substitution pattern, which differentiates this compound from its 2,6-dichloro isomer [Evidence Item 2], provides a specific geometry for intermolecular interactions (Cl...N and C=O...H contacts) that is highly studied in crystal engineering. This makes it the preferred building block for designing co-crystals and metal-organic frameworks (MOFs) where predictable packing motifs are essential [1].

Medicinal Chemistry Lead Optimization

For drug discovery programs, the quantifiably higher lipophilicity (XLogP3 of 2.7) and the documented higher purity standard (98%) of this compound provide a clear advantage over the 2,6-isomer in advanced lead optimization. When a scaffold requires a lipophilic 3,5-dihalo-4-cyanobenzoate warhead, procuring this specific isomer eliminates a 0.2 log unit deviation in the ADME profile [Evidence Item 2] and ensures high batch-to-batch purity for conclusive in vitro ADME and in vivo PK/PD studies [Evidence Item 1].

Specialty Agrochemical Intermediate Synthesis

The compound's unique stability profile, requiring 4-8°C cold storage [Evidence Item 3], is directly indicative of a higher and more specific reactivity that is leveraged in the synthesis of complex, patent-protected agrochemicals. Its role as a key intermediate in patent-defined pesticide synthesis pathways [1] makes it a non-substitutable raw material for process chemistry R&D, where a switch to the room-temperature-stable 2,6-isomer would lead to disparate reaction kinetics and product profiles.

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